(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S/c16-11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-17)14(20)19-15(18)21/h1-7H,(H3,18,19,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNZJSOGLSTQQA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=C(C#N)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(S2)/C=C(\C#N)/C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide, a compound with the molecular formula C15H10BrN3O2S and a molecular weight of 376.23 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by:
- Molecular Formula : C15H10BrN3O2S
- Molecular Weight : 376.23 g/mol
- LogP : 3.13, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism is often linked to the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit palmitoylation mediated by DHHC enzymes, which play a role in the post-translational modification of proteins critical for cancer cell signaling . This inhibition could potentially disrupt the growth and survival of cancer cells.
Study 1: In Vitro Anticancer Activity
In a study assessing the cytotoxic effects of thiophene derivatives on human cancer cell lines, this compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells (MCF-7). The study highlighted that the compound induced apoptosis through the activation of caspase pathways, suggesting a promising therapeutic potential in oncology .
Study 2: Mechanistic Insights
A mechanistic investigation revealed that this compound downregulated the expression of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax. This shift in protein expression underscores the compound's ability to promote apoptosis in malignant cells .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 376.23 g/mol | Varies (typically 300–400 g/mol) |
| LogP | 3.13 | Varies |
| Anticancer Activity | IC50 ~ 25 µM against MCF-7 cells | IC50 ~ 20–30 µM for related thiophene derivatives |
| Mechanism | Induces apoptosis via caspase activation | Similar mechanisms observed |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to thiophene derivatives exhibit promising antitumor properties. For example, studies have shown that similar structures can inhibit microtubule polymerization, a critical process in cell division, thus presenting potential as antimitotic agents. The structural modifications in thiophene derivatives have been linked to enhanced antiproliferative activity against various cancer cell lines, with IC50 values indicating significant potency .
Anti-inflammatory Properties
The compound's structure suggests potential as an inhibitor of enzymes involved in inflammatory pathways. Specifically, it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the synthesis of leukotrienes that mediate inflammatory responses. Molecular docking studies have indicated that this compound could be optimized for better efficacy against inflammatory diseases .
Enzyme Inhibition
Thiophene carboxamide derivatives have been investigated for their ability to inhibit IKK-2 (IκB kinase 2), which is involved in the NF-κB signaling pathway associated with inflammation and cancer progression. The inhibition of such enzymes could lead to novel therapeutic strategies for treating inflammatory diseases and certain cancers .
Organic Electronics
Compounds containing thiophene rings are widely studied for applications in organic electronics due to their favorable electronic properties. The incorporation of (E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide into organic photovoltaic cells or organic light-emitting diodes could enhance device performance due to its unique electronic characteristics.
Sensors
The compound's electronic properties also make it a candidate for use in chemical sensors. Thiophene-based materials can exhibit changes in conductivity or optical properties upon exposure to specific analytes, making them suitable for detecting environmental pollutants or biological markers.
Case Studies
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene Derivatives
Bromophenyl Enones ()
Compounds C3 and C4 () are enones with a 3-bromophenyl group. Unlike the target compound, these lack the thiophene and carbamoyl moieties but share the (E)-configured α,β-unsaturated system.
- Biological Activity: C3 and C4 exhibit moderate cytotoxicity (IC₅₀ = 100 μg/mL against MCF7 cells), attributed to the α,β-unsaturated ketone’s electrophilicity .
Furan-Based Analog ()
The compound (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide replaces the thiophene with a furan ring. Key differences include:
- Substituent Position : The 2-bromophenyl group in the furan analog versus the 3-bromophenyl group in the target compound may lead to divergent steric and electronic profiles.
Implications for Drug Development
The comparison highlights the critical role of heterocycle choice (thiophene vs. furan), substituent position (3- vs. 4-bromophenyl), and functional groups (cyano vs. carbamoyl) in modulating physicochemical and biological properties. The target compound’s combination of a thiophene core and carbamoyl group may offer a balance of stability and bioactivity, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling substituted aryl amines with cyanoacetates under solvent-free (neat) conditions or microwave-assisted protocols. For example, microwave irradiation with cyclohexanone and aluminum oxide as a catalyst can enhance reaction efficiency and reduce side products . Solvent-free fusion methods at elevated temperatures are also viable but require precise temperature control to avoid decomposition. Characterization via IR, NMR, and LC-MS is critical for verifying purity and structural integrity.
Q. How can crystallographic data validate the molecular structure of this compound, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust algorithms for handling twinned data and high-resolution structures . Key metrics include R-factor (<5%), data-to-parameter ratios (>10:1), and validation of bond lengths/angles against standard libraries.
Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodology :
- IR Spectroscopy : Identify cyanide (C≡N stretch ~2200 cm⁻¹), carbamoyl (N-H bend ~1550 cm⁻¹), and thiophene (C-S stretch ~700 cm⁻¹) groups.
- NMR : H NMR resolves aromatic protons (δ 6.5–8.0 ppm for thiophene and bromophenyl) and carbamoyl NH protons (δ ~10 ppm). C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) carbons .
- HRMS : Validates molecular weight with <2 ppm error.
Q. How does the 3-bromophenyl substituent influence the compound’s electronic properties compared to other halogenated analogs?
- Methodology : Bromine’s electron-withdrawing effect increases electrophilicity at the thiophene ring, which can be quantified via density functional theory (DFT) calculations. Hybrid functionals like B3LYP (with exact exchange terms) and gradient-corrected correlation (e.g., Lee-Yang-Parr) predict molecular orbitals and electrostatic potentials . Compare frontier orbital energies (HOMO/LUMO) with chloro or fluoro analogs to assess reactivity differences.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced biological activity?
- Methodology : Use DFT to calculate binding affinities to target proteins (e.g., kinases or enzymes). Optimize substituents at the 3-bromophenyl or acrylamide positions by simulating docked conformations in molecular dynamics (MD) software. For example, replacing bromine with electron-donating groups (e.g., -OCH₃) may alter π-π stacking interactions in enzyme active sites . Validate predictions with in vitro assays against relevant biological targets.
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?
- Methodology : Discrepancies between predicted (DFT) and observed reaction outcomes (e.g., regioselectivity) may arise from solvent effects or transition-state approximations. Use implicit solvent models (e.g., COSMO) in DFT to account for solvation. Compare experimental kinetic data (e.g., Arrhenius plots) with computed activation barriers. For crystallographic disagreements, re-examine thermal ellipsoids and hydrogen-bonding networks in SC-XRD data .
Q. How can structure-activity relationships (SARs) be established for this compound’s bioactivity, particularly in antimicrobial or anticancer contexts?
- Methodology : Synthesize analogs with variations in the thiophene, cyano, or carbamoyl groups. Test in vitro against bacterial strains (e.g., MIC assays) or cancer cell lines (e.g., MTT assays). For example, replacing the thiophene with furan (as in ) may alter membrane permeability. Use QSAR models to correlate substituent Hammett constants (σ) with bioactivity trends .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity (E-configuration)?
- Methodology : The E-configuration is critical for planar conjugation in the acrylamide moiety. Monitor isomerization risks during purification (e.g., column chromatography vs. recrystallization). Use H NMR coupling constants (J = 12–16 Hz for trans-alkenes) to confirm configuration. For industrial-scale production, explore continuous-flow reactors to minimize thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
